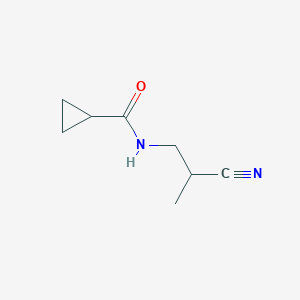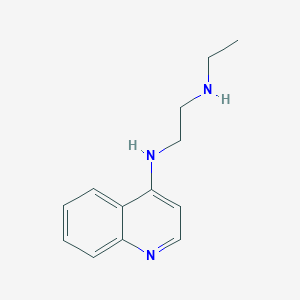![molecular formula C13H17N5O B7555964 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide, also known as AMTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves the competitive inhibition of the group II mGluR receptors. The binding of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide to these receptors prevents the activation of downstream signaling pathways, resulting in a decrease in glutamate release. This, in turn, leads to a reduction in neuronal excitability and an overall decrease in neurotransmission.
Biochemical and physiological effects:
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been found to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to decrease glutamate release in the hippocampus, which is involved in memory and learning. Additionally, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been found to reduce anxiety-like behavior in animal models, suggesting its potential as an anxiolytic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide in lab experiments is its selectivity for the group II mGluR receptors. This allows for the specific targeting of these receptors without affecting other neurotransmitter systems. However, one limitation of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide is its relatively low potency compared to other mGluR antagonists. This may require the use of higher concentrations of the compound in experiments, which could potentially lead to non-specific effects.
Future Directions
There are several future directions for the research of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide. One area of interest is the potential therapeutic applications of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide for the treatment of neurological disorders such as anxiety and depression. Additionally, further studies are needed to investigate the effects of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide on other neurotransmitter systems and to determine its long-term effects on neuronal function. Finally, the development of more potent and selective 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide analogs could lead to improved pharmacological properties and increased therapeutic potential.
Conclusion:
In conclusion, 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of the group II mGluR receptors has been found to have potential therapeutic implications for the treatment of various neurological disorders. While there are limitations to the use of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide in lab experiments, its unique pharmacological properties make it a promising compound for further investigation.
Synthesis Methods
The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide involves the reaction of 3-(1,2,4-triazol-1-ylmethyl)aniline and 3-amino-2-methylpropanoic acid in the presence of a coupling agent. The resulting compound is then purified through recrystallization. The synthesis of 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been reported in several studies, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the group II metabotropic glutamate receptors (mGluR2/3), which are involved in the regulation of glutamate neurotransmission. The inhibition of these receptors by 3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide has been found to have potential therapeutic implications for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
properties
IUPAC Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10(6-14)13(19)17-12-4-2-3-11(5-12)7-18-9-15-8-16-18/h2-5,8-10H,6-7,14H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKHXCBPVNOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC1=CC=CC(=C1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)

![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)


![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)
![N-[4-[(dimethylamino)methyl]phenyl]-2,3-difluorobenzamide](/img/structure/B7555934.png)



![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)